molecular formula C15H14N2O3 B6392493 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261899-65-3

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%

Cat. No. B6392493
CAS RN: 1261899-65-3
M. Wt: 270.28 g/mol
InChI Key: RZPQKUZWTATZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid (4-DCPPA) is a synthetic compound with a wide range of applications in scientific research. It is a useful reagent for organic synthesis and has been used in many biochemical and physiological studies. 4-DCPPA has been found to have various biochemical and physiological effects and can be used in laboratory experiments with many advantages and limitations.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development. It has been used as a starting material for the synthesis of various compounds, such as amino acids, peptides, and nucleotides. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has also been used in various biochemical and physiological studies, such as the study of enzyme kinetics and the study of cell signaling pathways.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is not yet fully understood. It is believed to act as a substrate for enzymes, and it is thought to interact with proteins and other molecules in the cell. It is also thought to be involved in the regulation of gene expression and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as proteases, phosphatases, and kinases. It has also been found to modulate the activity of various cell signaling pathways, such as the MAPK pathway. Additionally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

There are several advantages to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also a relatively stable compound and can be stored for long periods of time. Additionally, it is relatively non-toxic and has low reactivity.
However, there are also some limitations to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is a relatively expensive compound, and the synthesis process can be time-consuming. Additionally, it can be difficult to purify and isolate the compound, and it can be difficult to accurately measure the concentration of the compound.

Future Directions

There are a number of potential future directions for research involving 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%. It could be used in the development of new drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. It could also be used to study the structure and function of proteins and other molecules in the cell. Additionally, it could be used to study the regulation of gene expression and the modulation of cell signaling pathways. Finally, it could be used to study the biochemical and physiological effects of various compounds on cells and organisms.

Synthesis Methods

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized through a number of different methods. The most common synthesis method is the reaction of 4-hydroxy-3-methoxybenzaldehyde and N,N-dimethylaminocarbonyl chloride in the presence of a base catalyst. This reaction produces 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% as the main product and other minor products. The reaction can be carried out in a variety of solvents such as ethanol, methanol, and acetonitrile. The reaction can be optimized by changing the reaction temperature and time, as well as the amount of catalyst used.

properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)12-5-3-4-10(8-12)11-6-7-16-13(9-11)15(19)20/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPQKUZWTATZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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